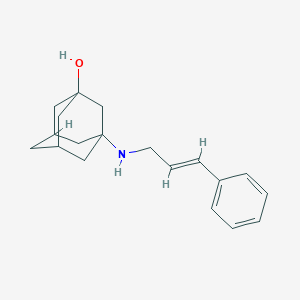![molecular formula C22H23NO5 B271945 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B271945.png)
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of α7 nicotinic acetylcholine receptor (nAChR) agonists, which are known to play a crucial role in various physiological and pathological processes.
Mécanisme D'action
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid exerts its effects by binding to and activating the α7 nAChR, which is a ligand-gated ion channel expressed in various tissues, including the brain, immune cells, and gastrointestinal tract. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid has been shown to have various biochemical and physiological effects. In the brain, 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid has been shown to improve cognitive function, enhance synaptic plasticity, and protect against neurodegeneration. In the immune system, 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid has been shown to reduce inflammation, modulate cytokine production, and enhance immune cell function. In the gastrointestinal tract, 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid has been shown to reduce inflammation and improve gut motility.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid is its high selectivity for the α7 nAChR, which makes it a useful tool for studying the physiological and pathological functions of this receptor. However, one limitation of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid is its relatively short half-life, which limits its usefulness for in vivo studies.
Orientations Futures
Future research on 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid could focus on developing more stable analogs with improved pharmacokinetic properties. Additionally, further studies could investigate the potential therapeutic applications of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid in other diseases, such as multiple sclerosis and Parkinson's disease. Finally, studies could investigate the potential synergistic effects of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid with other drugs or therapies.
Méthodes De Synthèse
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid can be synthesized using a multi-step reaction process. The starting material for the synthesis is 3-furylbenzoic acid, which is reacted with 2-(3,4-dimethoxyphenyl)ethylamine to form an amide intermediate. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form the corresponding nitrile derivative. Finally, the nitrile is hydrolyzed with hydrochloric acid to yield 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid.
Applications De Recherche Scientifique
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. The compound has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Propriétés
Nom du produit |
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid |
|---|---|
Formule moléculaire |
C22H23NO5 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
3-[5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H23NO5/c1-26-20-8-6-15(12-21(20)27-2)10-11-23-14-18-7-9-19(28-18)16-4-3-5-17(13-16)22(24)25/h3-9,12-13,23H,10-11,14H2,1-2H3,(H,24,25) |
Clé InChI |
URWFDIMWYHWOLJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC[NH2+]CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271862.png)
![N~1~-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B271863.png)
![2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol](/img/structure/B271867.png)
![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271871.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)